Ethyl 2-methylpyrazolo[1,5-a]pyridine-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 2-methylpyrazolo[1,5-a]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-3-15-11(14)10-8(2)12-13-7-5-4-6-9(10)13/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEGVKIFGINGHKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=CC=CN2N=C1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10512048 | |
| Record name | Ethyl 2-methylpyrazolo[1,5-a]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10512048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30843-10-8 | |
| Record name | Ethyl 2-methylpyrazolo[1,5-a]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10512048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis via Cyclization of 1-Aminopyridinium Iodide and Ethyl But-2-ynoate
One effective synthetic route involves the reaction of 1-aminopyridinium iodide with ethyl but-2-ynoate in the presence of potassium carbonate in anhydrous N,N-dimethylformamide (DMF). The reaction is carried out at ambient temperature for approximately 72 hours. After completion, the reaction mixture is treated with a mixture of water, ethyl acetate, and hexane to precipitate the product, which is then isolated by filtration and washed with an ethyl acetate-hexane mixture (1:1 v/v). This method yields this compound with about 70% efficiency.
Base-Catalyzed Cyclization and Esterification
Another approach, although described for a related pyrazolo-pyrimidine system, provides insight into base-catalyzed cyclization techniques applicable to pyrazolo[1,5-a]pyridine derivatives. This method involves reacting 3,3-dialkoxypropionate with formate under alkaline conditions to form an intermediate, which then undergoes acid-catalyzed cyclization with 3-methyl-5-aminopyrazole to yield the corresponding pyrazolo carboxylic ester. Subsequent hydrolysis affords the carboxylic acid derivative. While this method is primarily reported for pyrazolo[1,5-a]pyrimidine systems, its principles are adaptable to the synthesis of this compound analogs.
Hydrolysis and Decarboxylation Routes (Related Compounds)
Though focused on related pyrazolo[1,5-a]pyridine carboxylic acids, these methods offer valuable preparative strategies:
- Hydrolysis of ethyl esters with sodium hydroxide in ethanol under reflux for 6 hours, followed by acidification to precipitate the carboxylic acid.
- Decarboxylation by refluxing esters in 40% aqueous sulfuric acid for extended periods (e.g., 18 hours), followed by neutralization and extraction.
- Subsequent transformations such as reduction and oxidation steps can be employed to modify the carboxylic acid group for further functionalization.
These methods demonstrate the versatility of ester hydrolysis and decarboxylation in heterocyclic chemistry and can be adapted to this compound derivatives.
Comparative Table of Key Preparation Methods
Research Findings and Analysis
- The cyclization approach using 1-aminopyridinium iodide and ethyl but-2-ynoate in DMF is notable for its relatively high yield (70%) and operational simplicity, making it a preferred method in laboratory-scale synthesis.
- The base-catalyzed cyclization method described in patent CN103896951A, although applied to pyrazolo[1,5-a]pyrimidine derivatives, offers a strategic synthetic route that can be adapted for pyrazolo[1,5-a]pyridine systems. Its design emphasizes scalability and straightforward processing.
- Hydrolysis and decarboxylation methods are well-established for modifying ester functionalities and preparing related carboxylic acids, providing flexibility in downstream chemical transformations.
- Reaction conditions such as temperature, solvent choice, and reaction time critically influence yield and purity, with ambient temperature and anhydrous conditions favoring cleaner cyclization reactions.
- The use of potassium carbonate as a mild base in DMF avoids harsh conditions and side reactions, contributing to the method's efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methylpyrazolo[1,5-a]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reduction reactions are carried out using reducing agents to remove oxygen or add hydrogen atoms.
Substitution: Substitution reactions involve replacing one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 2-methylpyrazolo[1,5-a]pyridine-3-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 2-methylpyrazolo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as enzyme inhibition or activation of signaling pathways .
Comparison with Similar Compounds
Substituent Variations on the Pyrazolo[1,5-a]pyridine Core
The biological and physicochemical properties of pyrazolo[1,5-a]pyridine derivatives are highly dependent on substituent patterns. Key analogues include:
Key Observations :
Core Heterocycle Modifications
Replacing the pyridine ring with other heterocycles significantly alters bioactivity:
Biological Activity
Ethyl 2-methylpyrazolo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 204.23 g/mol. Its structure features a pyrazolo-pyridine core, which is pivotal for its biological interactions. The presence of the carboxylate ester functional group enhances its reactivity and potential therapeutic applications.
1. Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that this compound can inhibit the growth of various bacterial strains, suggesting its potential as an antibacterial agent.
2. Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. Preliminary studies suggest it may modulate pathways involved in inflammation, potentially through the inhibition of specific enzymes or signaling molecules associated with inflammatory responses.
The biological activity of this compound is believed to be linked to its interaction with various biological targets:
- Enzyme Inhibition : It has been shown to inhibit enzymes that play critical roles in inflammatory pathways.
- Receptor Binding : The compound may bind to specific receptors involved in pain and inflammation modulation.
Case Study 1: Antimicrobial Activity
In a study examining the antimicrobial efficacy of various pyrazole derivatives, this compound was found to exhibit notable activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to be in the low micromolar range, indicating strong potential for further development as an antimicrobial agent.
Case Study 2: Anti-inflammatory Activity
Another study focused on the anti-inflammatory effects of this compound utilized an animal model of induced inflammation. Results showed a significant reduction in inflammatory markers when treated with this compound compared to control groups. This suggests its potential utility in treating inflammatory diseases.
Data Table: Summary of Biological Activities
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| This compound | C₁₁H₁₂N₂O₂ | Antimicrobial properties |
| Ethyl 4-methylpyrazolo[1,5-a]pyridine-3-carboxylate | C₁₁H₁₂N₂O₂ | Anti-inflammatory effects |
| Ethyl 5-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester | C₁₁H₁₂N₂O₂ | Under investigation for various activities |
Q & A
Advanced Research Question
- Molecular docking : Identifies binding poses in enzyme active sites (e.g., human dihydroorotate dehydrogenase) .
- DFT calculations : Optimize transition states for cycloaddition reactions, correlating HOMO/LUMO gaps with reaction rates .
Validation : Compare computed NMR shifts (GIAO method) with experimental data to refine force fields .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
